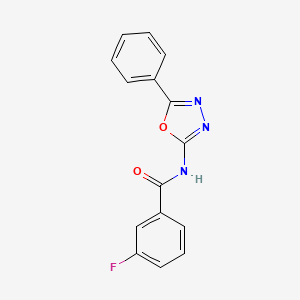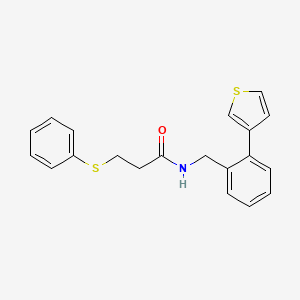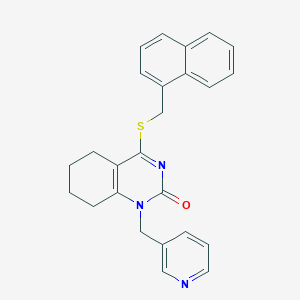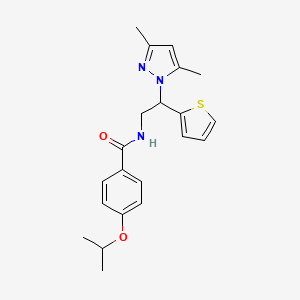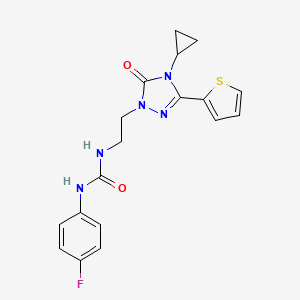
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
This compound demonstrates potential antifungal activity. Research by Mishra, Singh, and Wahab (2000) found that N(1)- and N(3)-(4-fluorophenyl) ureas exhibited fungitoxic action against various fungi, suggesting potential antifungal applications (Mishra, Singh, & Wahab, 2000). Additionally, Faidallah, Khan, and Asiri (2011) synthesized fluorinated 1,2,4-triazoles and urea derivatives with notable antimicrobial properties (Faidallah, Khan, & Asiri, 2011).
Sensor Development
Rani et al. (2020) developed urea-linked 1,2,3-triazole based sensors for selective sensing of ions, highlighting the compound's potential in sensor technology (Rani et al., 2020).
Corrosion Inhibition
Mistry et al. (2011) explored 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating the compound's potential in corrosion prevention (Mistry et al., 2011).
Medicinal Chemistry and Drug Development
Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the compound's relevance in medicinal chemistry and drug development (Chen et al., 2010).
Agricultural Applications
Gardner et al. (1985) assessed analogs of the compound for their potential as selective herbicides in grain sorghum, showing its utility in agricultural contexts (Gardner et al., 1985).
Propiedades
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-12-3-5-13(6-4-12)21-17(25)20-9-10-23-18(26)24(14-7-8-14)16(22-23)15-2-1-11-27-15/h1-6,11,14H,7-10H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOQJFMTGTFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2846300.png)
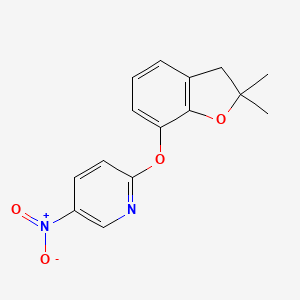
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)
![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)


